Cas no 1280786-91-5 (1-(3-Bromo-4-chlorophenyl)butan-1-one)

1-(3-Bromo-4-chlorophenyl)butan-1-one is a halogenated aromatic ketone with a molecular formula of C₁₀H₁₀BrClO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct bromo and chloro substituents enhance reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. The butanone backbone provides structural flexibility, facilitating further derivatization. With high purity and stability under standard conditions, it is suitable for precision applications in research and industrial processes. Its well-defined chemical properties make it a reliable building block for complex molecular architectures.
1-(3-Bromo-4-chlorophenyl)butan-1-one structure
1280786-91-5 structure
Product Name:1-(3-Bromo-4-chlorophenyl)butan-1-one
CAS No:1280786-91-5
MF:C10H10BrClO
MW:261.542801380157
CID:1038960
PubChem ID:53217463
Update Time:2025-06-08

1-(3-Bromo-4-chlorophenyl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Bromo-4-chlorophenyl)butan-1-one
    • A-3208
    • ACMC-209bee
    • AK-98592
    • ANW-19044
    • CTK8A9987
    • KB-213648
    • MolPort-015-144-270
    • DTXSID00682502
    • 1-Butanone, 1-(3-bromo-4-chlorophenyl)-
    • MFCD18783205
    • SCHEMBL17094704
    • 1280786-91-5
    • 2-Bromo-1-chloro-4-(propylcarbonyl)benzene
    • CS-0211336
    • AKOS015908246
    • BS-20609
    • MDL: MFCD18783205
    • Inchi: 1S/C10H10BrClO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6H,2-3H2,1H3
    • InChI Key: BLFYNZPJCYTXPV-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)C(CCC)=O)Cl

Computed Properties

  • Exact Mass: 259.96036g/mol
  • Monoisotopic Mass: 259.96036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1Ų

1-(3-Bromo-4-chlorophenyl)butan-1-one Pricemore >>

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